molecular formula C19H24N2O4S B2684363 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954048-38-5

4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2684363
CAS RN: 954048-38-5
M. Wt: 376.47
InChI Key: ADEOTRYRUUKPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” are not available, related compounds have been synthesized via Schiff bases reduction route . This involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .

Scientific Research Applications

Endothelin Receptor Antagonists for Cerebral Vasospasm Prevention

Benzenesulfonamide derivatives, such as Ro 47-0203 (bosentan) and PD155080, have been investigated for their effectiveness in preventing cerebral vasospasm induced by subarachnoid hemorrhage (SAH) through oral administration. These compounds act as endothelin (ET) A/B receptor antagonists, showing potential as specific treatments for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Antiproliferative Agents in Cancer Research

A series of benzenesulfonamides has been synthesized and tested for their cytotoxicity and tumor specificity, indicating potential as carbonic anhydrase (CA) inhibitors. Notably, derivatives with 3,4,5-trimethoxy and 4-hydroxy substituents exhibited significant cytotoxic activities, which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Development of New Lead Anticancer Agents

Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have been prepared as potential antiproliferative agents. The synthesized compounds were investigated against a panel of tumor cell lines, with some derivatives showing high antiproliferative activity, suggesting the potential for development as new lead anticancer agents (Motavallizadeh et al., 2014).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, displaying high singlet oxygen quantum yield and good fluorescence properties. These features indicate significant potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Cognitive Enhancing Properties via 5-HT6 Receptor Antagonism

SB-399885, a compound with high affinity for human recombinant and native 5-HT(6) receptors, has been shown to possess cognitive-enhancing properties. This research supports the potential therapeutic utility of 5-HT(6) receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-24-17-7-9-18(10-8-17)26(22,23)20-11-12-21-13-14-25-19(15-21)16-5-3-2-4-6-16/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEOTRYRUUKPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.